molecular formula C23H32BrN7O2 B12528454 1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester

Cat. No.: B12528454
M. Wt: 518.4 g/mol
InChI Key: WWLAQKVMMUUKKP-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic properties and is often studied for its role in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidine and pyridine derivatives, followed by their coupling with piperazinecarboxylic acid. The final step involves the esterification with 1,1-dimethylethyl ester under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazinecarboxylic acid esters.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-pyridinyl)-, 1,1-dimethylethyl ester

Uniqueness: 1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the bromine atom and the cyclopentylamino group. These features contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C23H32BrN7O2

Molecular Weight

518.4 g/mol

IUPAC Name

tert-butyl 4-[6-[[5-bromo-4-(cyclopentylamino)pyrimidin-2-yl]amino]pyridin-3-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H32BrN7O2/c1-23(2,3)33-22(32)31-12-10-30(11-13-31)17-8-9-19(25-14-17)28-21-26-15-18(24)20(29-21)27-16-6-4-5-7-16/h8-9,14-16H,4-7,10-13H2,1-3H3,(H2,25,26,27,28,29)

InChI Key

WWLAQKVMMUUKKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C(C(=N3)NC4CCCC4)Br

Origin of Product

United States

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